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Compound of Interest

Compound Name: 2,6-Dimethylphenylboronic acid

Cat. No.: B034878

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for 2,6-
dimethylphenylboronic acid against two common alternatives: phenylboronic acid and 4-
methylphenylboronic acid. The information presented is crucial for the unambiguous
identification and characterization of these important reagents in synthetic and medicinal
chemistry.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (*H NMR, 3C NMR, IR, and MS) for
2,6-dimethylphenylboronic acid and its alternatives.

'H NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the
structure of organic molecules. The H NMR spectra of arylboronic acids provide characteristic
signals for the aromatic and substituent protons.
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Chemical Shift . . .

Compound Multiplicity Integration Assignment
(6) [ppm]

2,6-

Dimethylphenylb  ~7.2 (1) Triplet 1H Ar-H (para)

oronic acid

~7.0 (d) Doublet 2H Ar-H (meta)

~5.5 (s, broad) Singlet 2H B(OH)2

~2.1(s) Singlet 6H Ar-CHs

Phenylboronic )

) 7.994 Multiplet 2H Ar-H (ortho)

acid

7.787 Multiplet 1H Ar-H (para)

7.390 - 7.330 Multiplet 2H Ar-H (meta)

~8.0 (s, broad) Singlet 2H B(OH)2

4-

Methylphenylbor  ~7.7 (d) Doublet 2H Ar-H (ortho to B)

onic acid

~7.2 (d) Doublet 2H Ar-H (meta to B)

~5.4 (s, broad) Singlet 2H B(OH)2

2.4 Singlet 3H Ar-CHs

13C NMR Spectral Data

13C NMR spectroscopy provides information about the carbon framework of a molecule.
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Compound

Chemical Shift (6) [ppm]

Assignment

2,6-Dimethylphenylboronic

acid ~145 Ar-C (ipso to B)
~138 Ar-C (ortho to B)

~128 Ar-C (para to B)

~127 Ar-C (meta to B)

~22 Ar-CHs

Phenylboronic acid ~135 Ar-C (ipso to B)

~133 Ar-C (ortho)
~128 Ar-C (meta)
~128 Ar-C (para)
4-Methylphenylboronic acid 143.1

Ar-C (para to B)

135.9

Ar-C (ortho to B)

129.0

Ar-C (meta to B)

Not Reported

Ar-C (ipso to B)

22.1

Ar-CHs

Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule. The IR

spectra of boronic acids are characterized by a broad O-H stretching band and absorptions

associated with the B-O and aromatic C-H and C=C bonds.
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Compound

Absorption Bands (cm™?)

Assignment

2,6-Dimethylphenylboronic

~3300 (broad)

O-H stretch (B(OH)2)

acid

~1600, ~1470 Aromatic C=C stretch
~1350 B-O stretch

~3050 Aromatic C-H stretch
~2950 Aliphatic C-H stretch

Phenylboronic acid[1][2]

3280 (broad)[1]

O-H stretch (B(OH)2)[1]

1600, 1470, 1430

Aromatic C=C stretch

1345[3]

B-O asymmetric stretch[3]

3060, 3030

Aromatic C-H stretch

4-Methylphenylboronic acid

~3300 (broad)

O-H stretch (B(OH)2)

~1610, ~1510 Aromatic C=C stretch
~1350 B-O stretch

~3050 Aromatic C-H stretch
~2920 Aliphatic C-H stretch

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule

and its fragments, allowing for the determination of its molecular weight and elemental

composition.

© 2025 BenchChem. All rights reserved. 4/8

Tech Support


https://cdnsciencepub.com/doi/pdf/10.1139/v68-341
https://cdnsciencepub.com/doi/10.1139/v68-341
https://cdnsciencepub.com/doi/pdf/10.1139/v68-341
https://cdnsciencepub.com/doi/pdf/10.1139/v68-341
https://www.researchgate.net/publication/237851836_Infrared_spectra_of_phenylboronic_acid_normal_and_deuterated_and_diphenyl_phenylboronate
https://www.researchgate.net/publication/237851836_Infrared_spectra_of_phenylboronic_acid_normal_and_deuterated_and_diphenyl_phenylboronate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Compound Molecular lon (m/z) Key Fragment lons (m/z)

2,6-Dimethylphenylboronic

] 150 132,117, 91
acid
Phenylboronic acid 122 104, 77, 51
4-Methylphenylboronic acid[4] 136[4] 118,91, 65

Experimental Protocols

Standardized protocols are essential for obtaining high-quality and reproducible spectroscopic
data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the boronic acid in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds) in a clean, dry NMR tube. Ensure the sample is
fully dissolved.

e Instrument Setup: The NMR spectrometer is tuned to the specific nucleus being observed
(*H or 13C). The sample is inserted into the spectrometer, and the magnetic field is shimmed
to achieve optimal homogeneity.

o Data Acquisition: For *H NMR, a standard pulse-acquire sequence is used. For 3C NMR, a
proton-decoupled sequence is typically employed to simplify the spectrum. Key acquisition
parameters such as the number of scans, acquisition time, and relaxation delay are
optimized to ensure a good signal-to-noise ratio.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate
the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an
internal standard (e.g., tetramethylsilane, TMS).

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

o Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.
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» Sample Application: A small amount of the solid boronic acid powder is placed directly onto
the ATR crystal, ensuring complete coverage of the crystal surface. Gentle pressure is
applied using a built-in clamp to ensure good contact between the sample and the crystal.

o Sample Spectrum Acquisition: The infrared spectrum of the sample is then recorded. The
instrument measures the absorption of infrared radiation by the sample.

o Data Processing: The final absorbance spectrum is generated by ratioing the sample
spectrum against the background spectrum.

Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe for solid samples. The sample is then vaporized under
high vacuum.

 lonization: The vaporized sample molecules are bombarded with a high-energy electron
beam (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular
ion (M*") and various fragment ions.

e Mass Analysis: The positively charged ions are accelerated and separated based on their
mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum which is a plot of relative ion intensity versus m/z.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing
spectroscopic data for an arylboronic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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